3-fluoro-N-hydroxybenzamide
Overview
Description
3-Fluoro-N-hydroxybenzamide: is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . It is a fluorinated derivative of benzamide, characterized by the presence of a fluorine atom at the third position of the benzene ring and a hydroxylamine group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-fluoro-N-hydroxybenzamide typically involves the reaction of 3-fluorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethyl acetate at low temperatures (0°C) and then warmed to room temperature . The general procedure is as follows:
- Hydroxylamine hydrochloride (20.0 mmol), ethyl acetate (60 mL), water (40 mL), and potassium carbonate (20.0 mmol) are added to a flask at 0°C.
- 3-Fluorobenzoyl chloride (10.0 mmol) dissolved in 20 mL ethyl acetate is added dropwise to the mixture.
- The solution is warmed to room temperature and stirred overnight.
- The reaction mixture is extracted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the desired product .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions:
3-Fluoro-N-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxylamine group can be oxidized to a nitroso or nitro group, or reduced to an amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide) at elevated temperatures.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: Nitroso or nitro derivatives.
Reduction Reactions: Amine derivatives.
Hydrolysis: 3-fluorobenzoic acid and hydroxylamine.
Scientific Research Applications
3-Fluoro-N-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the hydroxylamine group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-fluoro-N-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability by interacting with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
3-Fluorobenzamide: Lacks the hydroxylamine group, making it less reactive in certain biochemical assays.
N-Hydroxybenzamide: Lacks the fluorine atom, resulting in different binding affinities and metabolic properties.
3-Fluoro-4-hydroxybenzamide: Contains an additional hydroxyl group, which can alter its chemical reactivity and biological activity.
Uniqueness:
3-Fluoro-N-hydroxybenzamide is unique due to the combination of the fluorine atom and the hydroxylamine group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxylamine group provides reactivity towards specific molecular targets .
Properties
IUPAC Name |
3-fluoro-N-hydroxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYSQYMXQKXZPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408148 | |
Record name | 3-fluoro-N-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31703-04-5 | |
Record name | 3-fluoro-N-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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